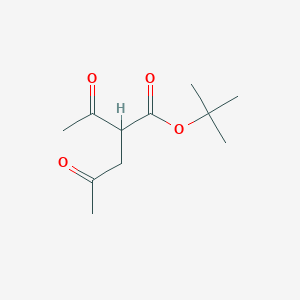

Tert-butyl 2-acetyl-4-oxopentanoate

Overview

Description

Tert-butyl 2-acetyl-4-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetyl group, and a 4-oxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-4-oxopentanoate typically involves the esterification of 2-acetyl-4-oxopentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-4-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Carboxylic acids and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-acetyl-4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-4-oxopentanoate involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate for esterases, leading to its hydrolysis into the corresponding carboxylic acid and alcohol. The acetyl group can also participate in acylation reactions, modifying proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl acetate: Similar in structure but lacks the 4-oxopentanoate moiety.

Ethyl 2-acetyl-4-oxopentanoate: Similar but with an ethyl group instead of a tert-butyl group.

Methyl 2-acetyl-4-oxopentanoate: Similar but with a methyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2-acetyl-4-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions in chemical reactions. This makes it a valuable compound for studying steric effects and for use in applications where such properties are advantageous.

Biological Activity

Tert-butyl 2-acetyl-4-oxopentanoate, a compound with the chemical formula C₉H₁₈O₃, has garnered attention in recent pharmacological studies for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ester that can be synthesized through various methods involving acetic anhydride and tert-butyl acetoacetate. The synthesis typically involves the reaction of tert-butyl acetoacetate with acetyl chloride under basic conditions, yielding the desired compound with moderate to high yields. The structure features a tert-butyl group attached to a carbon chain containing both acetyl and keto functionalities, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential as an anti-cancer agent and as a modulator of metabolic pathways. Key findings include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in ovarian cancer cells (OVCAR-3) and colorectal cancer cells (HT29) with IC50 values ranging from 20 to 50 µM depending on the cell type and treatment duration .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that it may disrupt mitochondrial membrane potential, leading to cell death .

Study 1: Anticancer Efficacy in Ovarian Cancer Cells

In a study published in Journal of Cancer Research, researchers tested the effects of this compound on OVCAR-3 cells. The results indicated that at concentrations above 25 µM, the compound significantly reduced cell viability by approximately 60% after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Study 2: Metabolic Pathway Modulation

Another investigation focused on the compound's role in metabolic modulation. In this study, it was found that this compound could enhance glycolytic activity in certain cancer cells, suggesting a dual role as both an anticancer agent and a metabolic enhancer. The study highlighted its potential utility in combination therapies aimed at targeting metabolic pathways in tumors .

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-3 | 30 | Induction of apoptosis via caspase activation |

| HT29 | 25 | Disruption of mitochondrial membrane potential |

| COV362 | >50 | Non-cytotoxic at lower concentrations |

Table 2: Synthesis Conditions

| Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Tert-butyl acetoacetate | Acetic anhydride, base catalyst | 75 |

| Acetyl chloride | Tertiary amine catalyst | 80 |

Properties

IUPAC Name |

tert-butyl 2-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMKNSLGLXNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.